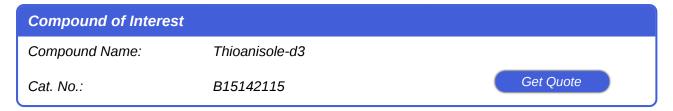


## Thioanisole-d3 physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of **Thioanisole-d3** 

This guide provides a comprehensive overview of the core physical and chemical properties of **Thioanisole-d3**, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental methodologies, and visual diagrams to facilitate understanding and application.

## **Core Physical and Chemical Properties**

**Thioanisole-d3**, the deuterated isotopologue of thioanisole, possesses physical properties that are largely comparable to its non-deuterated counterpart. The primary distinction lies in its increased molecular weight due to the presence of three deuterium atoms on the methyl group.

Note: The experimental data for some physical properties of **Thioanisole-d3** are not readily available. In such instances, data for the non-deuterated Thioanisole (C<sub>7</sub>H<sub>8</sub>S) are provided as a close approximation and should be interpreted with this consideration.

### **General and Physical Properties**



Property	Value	Notes
Molecular Formula	C7H5SD3[1]	
Molecular Weight	127.22 g/mol [1]	
Appearance	Colorless liquid[2]	Unpleasant, sulfurous odor.[3]
Boiling Point	~188-193 °C	Data for non-deuterated Thioanisole.[2][5]
Melting Point	~ -15 °C	Data for non-deuterated Thioanisole.[2][5]
Density	~1.057 g/cm³ at 20°C	Data for non-deuterated Thioanisole.[6][7]
Solubility	Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[2][3][4]	
Refractive Index	~1.587 at 20°C	Data for non-deuterated Thioanisole.[7]

**Chemical Identity and Structure** 

Identifier	Value
IUPAC Name	(Trideuteriomethyl)sulfanylbenzene
Synonyms	Methyl-d3 Phenyl Sulfide, Phenyl Trideuteriomethyl Sulfide
SMILES	C([2H])([2H])([2H])SC1=CC=CC=C1
InChI	InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2- 6H,1H3/i1D3

# **Chemical Reactivity and Stability**



**Thioanisole-d3** is expected to exhibit chemical reactivity analogous to thioanisole. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which may lead to a kinetic isotope effect in reactions involving the cleavage of these bonds, but the overall reaction pathways remain the same.

Key reactions include:

- Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide
   (Methyl-d3 Phenyl Sulfoxide) and subsequently the sulfone (Methyl-d3 Phenyl Sulfone).[2][8]
   This reactivity is useful in synthetic chemistry and has been studied in the context of
   catalysis.
- Deprotonation: The methyl group can be deprotonated by strong bases, such as
  organolithium reagents, to form a stabilized carbanion (C<sub>6</sub>H<sub>5</sub>SCH<sub>2</sub><sup>-</sup>). This nucleophile can
  then be used in various carbon-carbon bond-forming reactions.[8]
- Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution,
   although the methylthio group is a weaker activating group compared to a methoxy group.
- Protonation/Deuteration: In the presence of strong acids, thioanisole can be protonated at the sulfur atom and to a lesser extent on the aromatic ring.[3][5] Studies using deuterated acids have been conducted to investigate these protonation sites.[3][5]

**Thioanisole-d3** is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.

# **Experimental Protocols Synthesis of Thioanisole-d3**

A common method for the synthesis of thioanisole is the methylation of thiophenol.[8] For the synthesis of **Thioanisole-d3**, a deuterated methylating agent is required.

Reaction:

 $C_6H_5SH + CD_3I \rightarrow C_6H_5SCD_3 + HI$ 

Materials:



- Thiophenol (C<sub>6</sub>H<sub>5</sub>SH)
- Deuterated methyl iodide (CD<sub>3</sub>I)
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- · Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>)
- Water (H<sub>2</sub>O)

#### Procedure:

- Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.
- To this solution, add thiophenol (1.0 equivalent).
- Stir the mixture for a short period (e.g., 5 minutes) at room temperature.
- Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure completion.
- Quench the reaction by adding water.
- Extract the aqueous solution with ethyl acetate multiple times.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude Thioanisole-d3 by column chromatography on silica gel using a non-polar eluent like hexane.



### **Analytical Methods**

The analysis of **Thioanisole-d3** and confirmation of its isotopic purity can be performed using standard analytical techniques.

- ¹H NMR: The proton NMR spectrum of **Thioanisole-d3** will show signals corresponding to the aromatic protons. The characteristic singlet for the methyl protons seen in thioanisole at ~2.5 ppm will be absent.
- ¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
- <sup>2</sup>H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms, showing a characteristic signal for the -CD<sub>3</sub> group.

Mass spectrometry is a crucial technique to confirm the molecular weight and isotopic enrichment of **Thioanisole-d3**.

• Electron Ionization (EI-MS): The molecular ion peak ([M]+) will be observed at m/z = 127.22. The fragmentation pattern will be similar to that of thioanisole, but fragments containing the methyl group will be shifted by +3 mass units. For example, a common fragment of thioanisole is the loss of a methyl radical; for **Thioanisole-d3**, this would correspond to the loss of a CD<sub>3</sub> radical.

### **Visualizations**

# Experimental Workflow: Synthesis and Purification of Thioanisole-d3

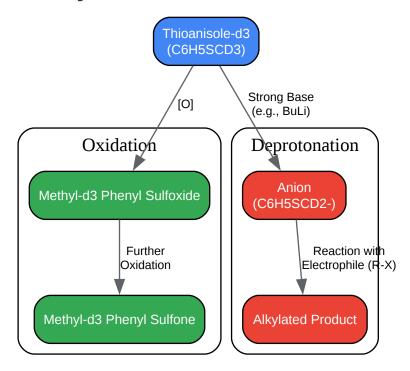


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Caption: Workflow for the synthesis and purification of **Thioanisole-d3**.

### **Reactivity Pathways of Thioanisole-d3**



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Caption: Key reactivity pathways of **Thioanisole-d3**.

## **Applications in Research and Development**

Thioanisole-d3 serves as a valuable tool in various scientific domains:

- Reference Standard: It is used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of thioanisole and related compounds in complex matrices.[1]
- Mechanistic Studies: The deuterium labeling allows for the investigation of reaction mechanisms, particularly for tracking the fate of the methyl group and studying kinetic isotope effects.
- Metabolic Studies: In drug metabolism studies, Thioanisole-d3 can be used to differentiate between the parent compound and its metabolites.



• Peptide Synthesis: Thioanisole is employed as a scavenger in the acid-mediated deprotection of peptide side chains.[4] The deuterated version can be used in mechanistic studies of these processes.

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